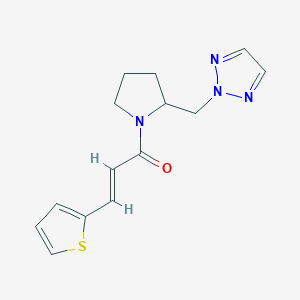

(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound "(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" features a hybrid structure combining a pyrrolidine ring, a 1,2,3-triazole moiety, and a thiophene-linked α,β-unsaturated ketone (enone).

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(6-5-13-4-2-10-20-13)17-9-1-3-12(17)11-18-15-7-8-16-18/h2,4-8,10,12H,1,3,9,11H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIVZMAGKIPJKQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C=CC2=CC=CS2)CN3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)/C=C/C2=CC=CS2)CN3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a triazole-pyrrolidine hybrid that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a triazole ring, a pyrrolidine moiety, and a thiophene group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of triazole derivatives in inhibiting growth in Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been linked to apoptosis induction in cancer cells. For example, studies have demonstrated that certain triazole-containing compounds can inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values around 10 μM .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of this compound's biological profile. Triazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory effects of related compounds were evaluated using carrageenan-induced paw edema models, showing significant reductions in inflammation at doses of 50 mg/kg .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The triazole ring can chelate metal ions in enzymes, inhibiting their activity.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and apoptotic pathways.

- Cell Cycle Arrest : Evidence suggests that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of fungal strains such as Candida albicans and Aspergillus fumigatus . The incorporation of the pyrrolidine and thiophene groups in (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may enhance its bioactivity and selectivity.

Anticancer Properties

Triazole-containing compounds have also been evaluated for their anticancer potential. Research has demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, triazoles have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis . The specific structure of this compound may provide a scaffold for developing new anticancer agents.

Materials Science

Polymer Chemistry

Triazole derivatives are increasingly utilized in polymer science due to their ability to participate in click chemistry reactions. The synthesis of polymers incorporating triazole units can lead to materials with enhanced mechanical properties and thermal stability. For instance, the use of this compound as a monomer could result in novel polymeric materials with potential applications in coatings and adhesives .

Nanomaterials

The integration of triazole compounds into nanostructured materials is another promising application area. Triazole-functionalized nanoparticles have been developed for targeted drug delivery systems. The unique properties of triazoles facilitate interactions with biological targets, making them suitable for use in biomedicine .

Agricultural Chemistry

Pesticides and Fungicides

The agricultural sector benefits from the development of new pesticides based on triazole chemistry. Compounds like this compound may serve as effective fungicides or herbicides due to their biological activity against plant pathogens. Studies have indicated that triazoles can disrupt fungal cell membrane synthesis and inhibit spore germination .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

Key Differences :

- Triazole substitution : The triazole is substituted with a 4-nitrophenyl group instead of a pyrrolidine-linked methyl group.

- Implications:

- Naphthalene’s bulkiness may reduce solubility compared to thiophene .

(E)-4,4-Dimethyl-1-(thiophen-2-yl)pent-1-en-3-one (E28)

Key Differences :

- Simplified backbone : Lacks triazole and pyrrolidine moieties.

- Steric effects: A geminal dimethyl group stabilizes the enone. Implications:

- Reduced hydrogen-bonding capacity due to absence of heterocyclic amines.

- Higher synthetic yield (79%) compared to more complex triazole derivatives .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

Key Differences :

- Diazenyl linker : Pyrrolidine is connected via an azo group instead of a triazole.

- Methoxy substitution : Introduces electron-donating effects on the phenyl ring.

Implications : - Azo groups may confer photoisomerization properties absent in the target compound.

- Methoxy groups improve solubility but reduce electrophilicity of the enone .

Enone-Containing Heterocycles

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Key Differences :

- Pyrazole core : Replaces triazole, altering hydrogen-bonding patterns.

- Chlorine substituents : Increase lipophilicity and steric hindrance.

Implications : - Pyrazole’s dual nitrogen atoms may enhance metal chelation compared to triazole.

- Chlorine atoms could improve membrane permeability but increase toxicity risks .

(E)-1-[2-(Morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Comparative Data Table

*Calculated based on molecular formula.

Research Findings and Implications

- Bioactivity Context: Enone-containing compounds (e.g., E28) are often explored as ferroptosis inducers due to their electrophilic reactivity . The target compound’s triazole and pyrrolidine groups may synergize with the enone to enhance selective cytotoxicity.

- Synthetic Efficiency : Compounds with simpler backbones (e.g., E28) exhibit higher yields, while triazole derivatives require multi-step protocols, as seen in and .

- Structural Dynamics : Crystal structures (e.g., ) reveal that chloro/methoxy substitutions influence planarity and packing, which could guide optimization of the target compound’s solid-state properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.